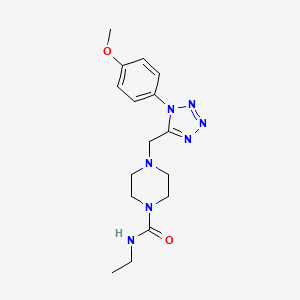
N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, commonly known as ETP-101, is a synthetic compound that has gained attention for its potential use in the treatment of neurological disorders, such as multiple sclerosis and neuropathic pain. ETP-101 is a piperazine-based compound that has been shown to have potent anti-inflammatory and neuroprotective effects.
Scientific Research Applications
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis
A study described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including structures related to the specified chemical compound, demonstrating anti-inflammatory and analgesic activities. These compounds were explored for their COX-1/COX-2 inhibition, showcasing significant selective COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Piperazine Derivatives
Research on the reduction, Mannich reaction, and evaluation of antimicrobial activity of new 1,2,4-triazol-3-one derivatives, including structures akin to the specified compound, indicated the production of compounds with notable antimicrobial activity. This study underscores the significance of piperazine derivatives in developing antimicrobial agents (Fandaklı et al., 2012).
Microwave-Assisted Synthesis and Biological Screening
Another investigation reported the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties alongside piperazine structures. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, highlighting some compounds' effectiveness against test microorganisms (Başoğlu et al., 2013).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
The synthesis and in vitro cytotoxic activity assessment against Ehrlich Ascites Carcinoma (EAC) cells of new pyrazole and pyrimidine derivatives, which include functionalities similar to the compound , demonstrate the potential of these derivatives in cancer research (Hassan et al., 2014).
properties
IUPAC Name |
N-ethyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-3-17-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,17,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGODVJGLIQDMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

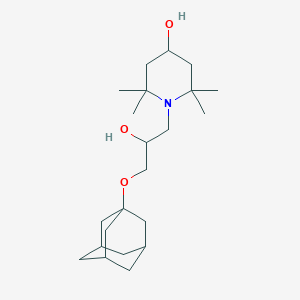
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)
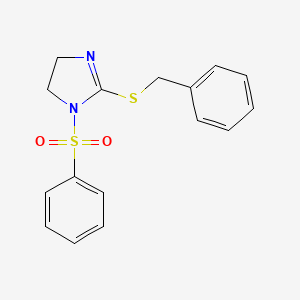
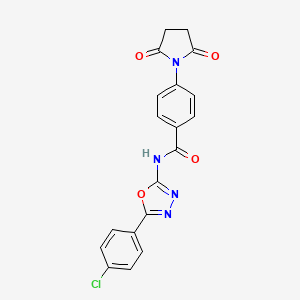
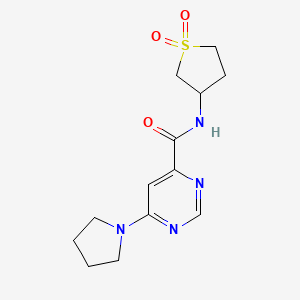
![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)
![ethyl 2-({[(4-methyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2355816.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)